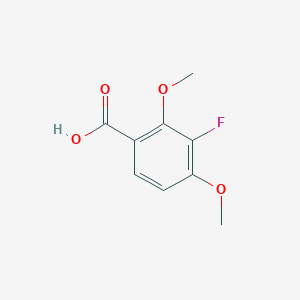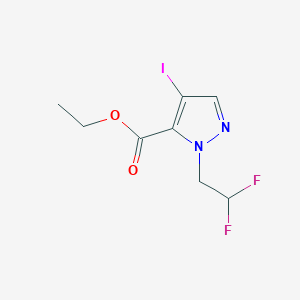![molecular formula C16H20Cl2N2O2S B2626459 [4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone CAS No. 2415514-29-1](/img/structure/B2626459.png)
[4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone, also known as DT-13, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic properties. DT-13 belongs to the class of thiomorpholines and has been shown to possess various biological activities.
Wirkmechanismus
The mechanism of action of [4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone is not fully understood. However, studies have suggested that this compound may exert its biological activities through the inhibition of various signaling pathways. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. Furthermore, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Furthermore, this compound has been shown to possess antioxidant activity, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
[4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a promising candidate for further research. This compound is also easy to synthesize and purify, which makes it readily available for lab experiments. However, there are some limitations to using this compound in lab experiments. The mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to elucidate its biological activities. Furthermore, the efficacy and safety of this compound in vivo have not been fully investigated, which limits its potential for clinical use.
Zukünftige Richtungen
There are several future directions for the study of [4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone. One potential direction is to investigate the efficacy and safety of this compound in animal models of cancer and inflammation. This would provide valuable information on the potential therapeutic applications of this compound. Another potential direction is to investigate the mechanism of action of this compound in more detail. This would allow for the design of more targeted experiments to elucidate the biological activities of this compound. Furthermore, the development of this compound analogs with improved efficacy and safety profiles could lead to the discovery of novel therapeutic agents.
Synthesemethoden
[4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone can be synthesized using a multi-step process. The starting material for the synthesis is 2,4-dichlorobenzyl alcohol, which is reacted with morpholine in the presence of a base to form the intermediate compound, 4-(2,4-dichlorobenzyl)morpholine. The next step involves the reaction of this intermediate with thiomorpholine in the presence of a reducing agent to yield this compound. The synthesis method of this compound has been optimized to obtain high yields and purity of the final compound.
Wissenschaftliche Forschungsanwendungen
[4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has been extensively studied for its potential therapeutic properties. It has been shown to possess anticancer, anti-inflammatory, and antimicrobial activities. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has exhibited antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
[4-[(2,4-dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O2S/c17-13-2-1-12(14(18)9-13)10-19-3-6-22-15(11-19)16(21)20-4-7-23-8-5-20/h1-2,9,15H,3-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNIURVNDDMUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=C(C=C(C=C2)Cl)Cl)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(dimethylamino)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2626379.png)
![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2626382.png)
![3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/no-structure.png)

![N-benzyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2626385.png)



![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-4-fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxamide;hydrochloride](/img/structure/B2626396.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2626398.png)
![3-methoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2626399.png)